molecular formula C8H16O B083245 2,2,5,5-Tetramethyltetrahydrofuran CAS No. 15045-43-9

2,2,5,5-Tetramethyltetrahydrofuran

Cat. No.: B083245
CAS No.: 15045-43-9
M. Wt: 128.21 g/mol
InChI Key: BBLDTXFLAHKYFJ-UHFFFAOYSA-N
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Scientific Research Applications

Chemical Properties and Characteristics

TMTHF is characterized by:

  • Non-polarity : Similar to toluene, it serves as an effective solvent for non-polar compounds.
  • Non-peroxide formation : Unlike traditional ethers such as tetrahydrofuran, TMTHF does not form hazardous peroxides due to the absence of protons adjacent to the ether oxygen .
  • Lower basicity : The bulky methyl groups surrounding the ether oxygen reduce its basicity compared to conventional ethers .

Solvent in Organic Chemistry

TMTHF is widely used as a solvent in various organic reactions due to its non-polar nature. It has been shown to perform well in:

  • Fischer Esterification : TMTHF aids in the synthesis of esters from carboxylic acids and alcohols under acidic conditions.
  • Amidation Reactions : It facilitates the formation of amides from carboxylic acids and amines.
  • Grignard Reactions : TMTHF serves as a solvent for Grignard reagents, enabling nucleophilic addition reactions .

Biological Applications

The compound's solvent properties make it suitable for:

  • Liquid-liquid Extraction : TMTHF is employed in isolating natural products from complex mixtures due to its ability to dissolve various organic compounds without forming emulsions .
  • Synthesis of Biologically Active Compounds : Its use in synthetic pathways allows for the creation of compounds with potential pharmaceutical applications .

Industrial Applications

TMTHF is utilized in:

  • Polymer Production : It is used as a solvent for radical-initiated polymerization processes to create high molecular weight polymers used in pressure-sensitive adhesives .
  • Replacement for Hazardous Solvents : Due to its favorable properties, TMTHF is being explored as a safer alternative to traditional hydrocarbon solvents in various industrial processes .

Case Study 1: Fischer Esterification

In a study examining the efficiency of TMTHF as a solvent for Fischer esterification reactions, researchers found that TMTHF provided yields comparable to those obtained using toluene but with significantly reduced toxicity risks associated with peroxide formation. The reaction conditions were optimized, demonstrating that TMTHF could replace more hazardous solvents effectively .

Case Study 2: Polymer Synthesis

Another study highlighted the use of TMTHF in synthesizing high-performance adhesives through radical polymerization. The resulting polymers exhibited excellent adhesion properties while being produced under safer conditions compared to traditional methods using more hazardous solvents like tetrahydrofuran .

Mechanism of Action

The mechanism of action of 2,2,5,5-tetramethyltetrahydrofuran involves its interaction with various reagents and catalysts. For example, in the reaction with benzene, a Lewis acid catalyst such as aluminum chloride or boron trifluoride coordinates to the oxygen atom, activating the molecule and making it more electrophilic . This facilitates electrophilic aromatic substitution, leading to the formation of specific products.

Comparison with Similar Compounds

2,2,5,5-Tetramethyltetrahydrofuran is unique due to its non-peroxide forming nature and lower basicity compared to traditional ethers . Similar compounds include:

These compounds share some properties but differ in their reactivity and applications, highlighting the unique advantages of this compound.

Biological Activity

2,2,5,5-Tetramethyltetrahydrofuran (TMTHF) is a heterocyclic compound that has garnered attention in various fields due to its unique chemical properties and potential biological applications. This article explores the biological activity of TMTHF, synthesizing findings from diverse sources to present a comprehensive overview.

TMTHF has the molecular formula C8_8H16_{16}O and is characterized by its four methyl groups that replace hydrogen atoms adjacent to the oxygen in tetrahydrofuran. This structural modification results in a compound that does not form peroxides, making it safer than traditional ethers like tetrahydrofuran . TMTHF can be synthesized through the ring closure of 2,5-dimethylhexane-2,5-diol using acid catalysts or zeolites .

1. Solvent Properties and Applications

TMTHF serves as a non-polar solvent with properties similar to toluene. Its unique structure allows it to dissolve a variety of organic compounds without forming hazardous peroxides, which is particularly advantageous in chemical synthesis and polymerization processes. For instance, it has been successfully used in Fischer esterification and amidation reactions .

2. Toxicological Studies

Recent studies have evaluated the toxicity of TMTHF using the Ames test, which assesses mutagenic potential. Results indicated that TMTHF did not exhibit significant mutagenicity in bacterial strains TA98 and TA100, suggesting a favorable safety profile for biological applications . The compound's stability under acidic conditions was also tested; it showed resilience against degradation when exposed to various acids over extended periods .

Case Study 1: Use in Enzyme Reactions

A study investigated TMTHF's effectiveness as a solvent in enzyme-catalyzed reactions. The results demonstrated that TMTHF could enhance enzyme activity compared to traditional solvents, leading to improved yields in biochemical processes . This property makes TMTHF a potential candidate for biotechnological applications where enzyme stability and activity are critical.

Case Study 2: Polymer Synthesis

TMTHF has been explored as a solvent for producing high molecular weight polymers via radical-initiated polymerization. The absence of reactive protons allows for cleaner polymerization processes, resulting in materials suitable for pressure-sensitive adhesives . This application underscores TMTHF's versatility beyond traditional uses.

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of TMTHF compared to other solvents:

Property TMTHF Tetrahydrofuran (THF) Diethyl Ether
Peroxide Formation NoneYesYes
Mutagenicity Non-mutagenicMutagenicMutagenic
Solvent Polarity Non-polarPolarNon-polar
Enzyme Activity Enhancement YesLimitedLimited

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2,5,5-tetramethyltetrahydrofuran (Me₄THF), and how do reaction conditions influence yield and purity?

Me₄THF can be synthesized via acid-catalyzed cyclization of diols. For example, 2,5-dimethyhexyn-2,5-diol undergoes hydration using aqueous mercury(II) sulfate (HgSO₄) to yield Me₄THF, with regioselectivity governed by Markovnikov's rule . Reaction optimization involves controlling temperature (typically 50–80°C) and catalyst concentration to minimize side products like ketones or oligomers. Post-synthesis purification via fractional distillation or recrystallization is critical for isolating high-purity Me₄THF.

Q. How is the structural conformation of Me₄THF characterized, and what techniques are employed to resolve its stereochemistry?

X-ray crystallography is the gold standard for determining Me₄THF's conformation. Studies on analogous tetrasubstituted tetrahydrofurans reveal puckered ring geometries with C–H⋯H and Br⋯Br interactions influencing crystal packing . For dynamic analysis, nuclear Overhauser effect (NOE) NMR experiments can map spatial proximity of methyl groups, while density functional theory (DFT) calculations validate electronic and steric effects .

Q. What solvent properties make Me₄THF suitable for organometallic reactions, and how does it compare to traditional solvents like THF?

Me₄THF exhibits higher steric bulk and lower polarity than THF, reducing coordination strength to metal centers. This property enhances reactivity in Grignard and organolithium reactions by promoting ligand dissociation, as seen in alkali metal bis(trimethylsilyl)amide complexes where Me₄THF acts as a weakly coordinating ligand . Its boiling point (~80–85°C) and miscibility with hydrocarbons also simplify solvent removal in multistep syntheses.

Advanced Research Questions

Q. How does Me₄THF modulate coordination behavior in alkali metal complexes, and what structural anomalies arise in heavier s-block elements?

In Rb(hmds) and Cs(hmds) complexes, Me₄THF adopts asymmetric coordination modes due to increased metal ion size, leading to bent M–O–M geometries. Sodium complexes, however, show Me₄THF ligands "sandwiched" between trimethylsilyl groups, highlighting steric constraints in smaller ions . Single-crystal X-ray diffraction (SC-XRD) reveals these structural variations, which impact catalytic activity in polymerization or deprotonation reactions.

Q. What computational methods are used to predict Me₄THF's solvent effects in transition-metal catalysis?

Molecular dynamics (MD) simulations combined with COSMO-RS solvation models quantify Me₄THF's solvation parameters, such as dielectric constant (ε ≈ 5–7) and Hildebrand solubility. These models correlate with experimental data on reaction rates and selectivity in palladium-catalyzed cross-couplings . DFT studies further elucidate ligand exchange energetics, aiding in solvent selection for asymmetric catalysis.

Q. How do steric and electronic factors of Me₄THF influence its stability under radical polymerization conditions?

Me₄THF's methyl groups hinder β-scission pathways, enhancing thermal stability compared to THF in ring-opening polymerizations. Electron paramagnetic resonance (EPR) studies show reduced radical trapping efficiency, favoring controlled/living polymerization mechanisms. This is critical in synthesizing block copolymers with narrow polydispersity indices (PDI < 1.2) .

Q. Methodological Considerations

  • Contradictions in Data : Discrepancies in reported boiling points (e.g., 80°C vs. 85°C) may arise from impurities or measurement techniques. Validate via gas chromatography (GC) with internal standards .
  • Safety Protocols : Me₄THF's flammability requires inert atmosphere handling (N₂/Ar) and avoidance of peroxidation by storing over molecular sieves with BHT stabilizers .

Properties

IUPAC Name

2,2,5,5-tetramethyloxolane
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InChI

InChI=1S/C8H16O/c1-7(2)5-6-8(3,4)9-7/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLDTXFLAHKYFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(O1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1022263
Record name 2,2,5,5-Tetramethyltetrahydrofuran
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Molecular Weight

128.21 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 2,2,5,5-Tetramethyltetrahydrofuran
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Vapor Pressure

14.4 [mmHg]
Record name 2,2,5,5-Tetramethyltetrahydrofuran
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CAS No.

15045-43-9
Record name 2,2,5,5-Tetramethyltetrahydrofuran
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Record name 2,2,5,5-Tetramethyltetrahydrofuran
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Record name Tetrahydro-2,2,5,5-tetramethylfuran
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Record name 2,2,5,5-TETRAMETHYLTETRAHYDROFURAN
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2,2,5,5-Tetramethyltetrahydrofuran
2,2,5,5-Tetramethyltetrahydrofuran
2,2,5,5-Tetramethyltetrahydrofuran
2,2,5,5-Tetramethyltetrahydrofuran
2,2,5,5-Tetramethyltetrahydrofuran
2,2,5,5-Tetramethyltetrahydrofuran

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